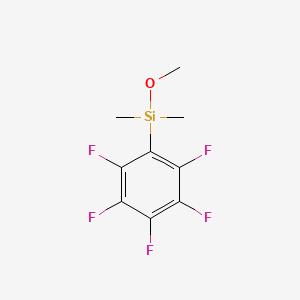
Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a pyridyl group and a trimethoxyhydrocinnamoyl moiety, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using 2-chloropyridine and piperazine.
Attachment of the Trimethoxyhydrocinnamoyl Moiety: The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxyhydrocinnamic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- involves its interaction with specific molecular targets and pathways. The pyridyl group may interact with enzymes or receptors, while the trimethoxyhydrocinnamoyl moiety may modulate cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxybenzoyl)-
- Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyphenyl)-
Uniqueness
Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- is unique due to the presence of the trimethoxyhydrocinnamoyl moiety, which may impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness can be attributed to the specific arrangement of functional groups and the resulting molecular interactions.
Propiedades
Número CAS |
23770-98-1 |
|---|---|
Fórmula molecular |
C21H27N3O4 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-(4-pyridin-2-ylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H27N3O4/c1-26-17-14-16(15-18(27-2)21(17)28-3)7-8-20(25)24-12-10-23(11-13-24)19-6-4-5-9-22-19/h4-6,9,14-15H,7-8,10-13H2,1-3H3 |
Clave InChI |
KECMDPQOQQELGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


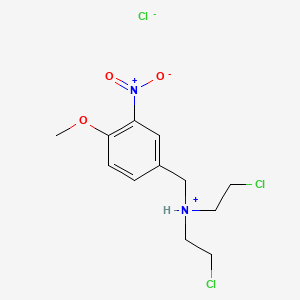
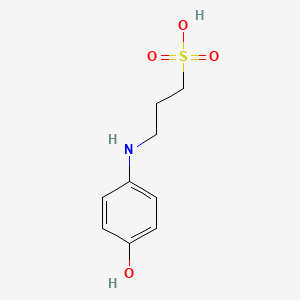
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
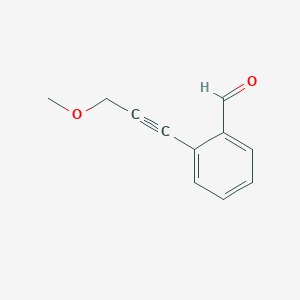
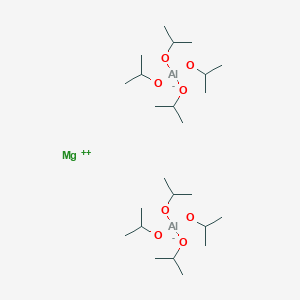
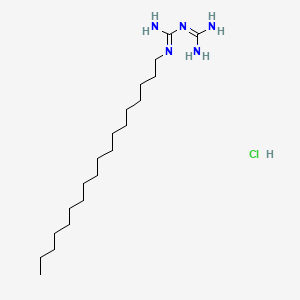
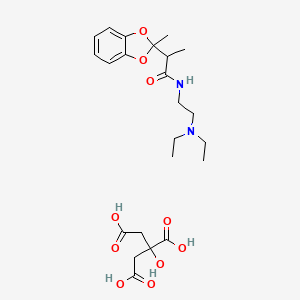
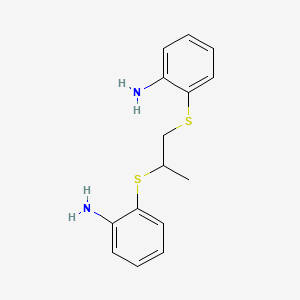

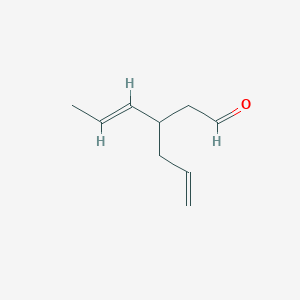
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
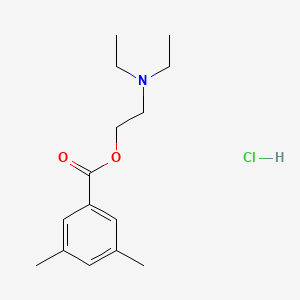
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
